![molecular formula C24H21N5O B2581209 N-[(3-甲氧基苯基)甲基]-3-(3-甲基苯基)三唑并[1,5-a]喹唑啉-5-胺 CAS No. 866843-95-0](/img/structure/B2581209.png)

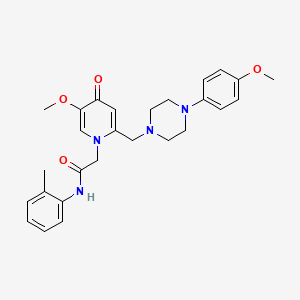

N-[(3-甲氧基苯基)甲基]-3-(3-甲基苯基)三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

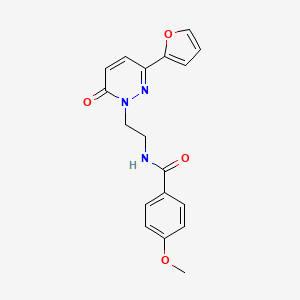

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the aromatic nucleophilic substitution of a precursor molecule with different amines .Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. For example, they can participate in aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure and substituents. In general, they are known for their stability and reactivity .科学研究应用

微管聚合抑制和抗癌活性

N-[(3-甲氧基苯基)甲基]-3-(3-甲基苯基)三唑并[1,5-a]喹唑啉-5-胺及其衍生物已被探索其作为微管聚合抑制剂和血管破坏剂的潜力。具体而言,3-羟基-4-甲氧基衍生物等化合物已显示出对微管装配的有效抑制,其中一些在各种癌细胞系中显示出显着的抗癌活性。这些化合物还显示出诱导细胞形状改变和影响内皮细胞中细胞迁移和管形成的能力,表明它们作为血管损伤剂的潜力,这可以在癌症治疗策略中得到利用 (Driowya 等人,2016).

衍生物的抗癌活性

对 N-[(3-甲氧基苯基)甲基]-3-(3-甲基苯基)三唑并[1,5-a]喹唑啉-5-胺衍生物的化学结构的进一步探索导致了具有显着抗癌活性的化合物的开发。已经合成了一系列新的 1,2,4-三唑[4,3-a]-喹啉衍生物,满足了抗癌活性必不可少的结构要求。其中,某些脲衍生物对人神经母细胞瘤和结肠癌细胞系显示出显着的细胞毒性,突出了它们作为治疗剂的潜力 (B. N. Reddy 等人,2015).

抗组胺潜力

已经研究了一些 N-[(3-甲氧基苯基)甲基]-3-(3-甲基苯基)三唑并[1,5-a]喹唑啉-5-胺的衍生物的 H1 抗组胺活性。值得注意的是,1-甲基-4-(3-甲氧基苯基)-4H-[1,2,4]三唑[4,3-a]喹唑啉-5-酮等化合物已在豚鼠体内进行测试,并显示出对组胺诱导的支气管痉挛具有保护作用。这些发现表明这些化合物作为新型 H1 抗组胺剂的潜力,与标准治疗相比,一些衍生物显示出更高的效力和更少的镇静作用 (Alagarsamy 等人,2009).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O/c1-16-7-5-9-18(13-16)22-24-26-23(25-15-17-8-6-10-19(14-17)30-2)20-11-3-4-12-21(20)29(24)28-27-22/h3-14H,15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPJBOZTRLRXJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)

![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)

![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)

![2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide](/img/structure/B2581147.png)